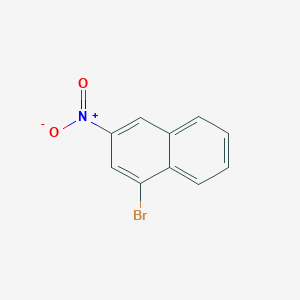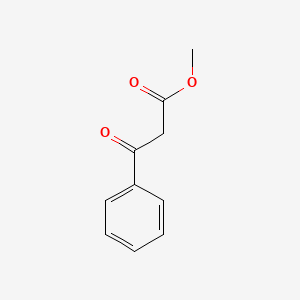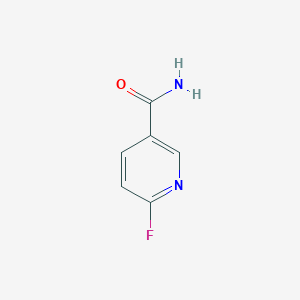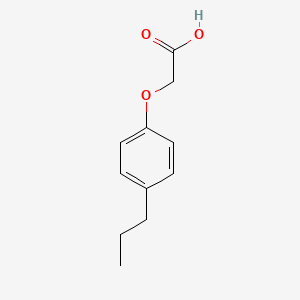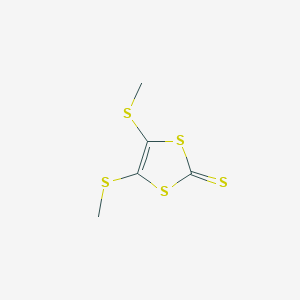
3-(Allyloxy)aniline
Vue d'ensemble
Description
3-(Allyloxy)aniline is an organic compound known for its potential use in different industries due to its unique physical and chemical properties. It has a molecular weight of 149.19 g/mol . The IUPAC name for this compound is 3-(allyloxy)phenylamine .
Synthesis Analysis
The synthesis of anilines, including this compound, can be achieved through various methods. One such method involves the nitration of arenes, followed by the reduction of nitroarenes . Another approach involves the use of light and two transition-metal catalysts to produce anilines . A four-step protocol has also been reported for the synthesis of a similar compound, 3-allyl-2-(allyloxy)-5-bromoaniline, from 2-allylphenol. The synthetic steps used were nitration, selective bromination, allylation, and reduction of the nitro group .
Molecular Structure Analysis
The molecular formula of this compound is C9H11NO . The InChI code for this compound is 1S/C9H11NO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6,10H2 .
Chemical Reactions Analysis
Anilines, including this compound, are precursors of many high-value chemical products. They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities. These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 149.19 g/mol . The compound is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Anilines are generally considered to be weak bases .
Applications De Recherche Scientifique
Catalysis
La 3-(Allyloxy)aniline est utilisée dans le domaine de la catalyse. Elle est impliquée dans la monoallylation de l'aniline pour donner de la N-allylaniline, un processus de transformation fondamental qui donne lieu à divers types de composés allyliques, blocs de construction précieux . Ce processus est catalysé par un catalyseur WO 3 /ZrO 2 à 10 % en poids .
Pharmaceuticals
Les N-allylanilines, qui peuvent être produites à partir de la this compound, sont connues comme des blocs de construction importants dans l'industrie pharmaceutique . Elles peuvent ajouter un autre substituant aux parties N–H et/ou allyliques pour donner divers produits chimiques fins à valeur ajoutée .
Matériaux électroniques
Les N-allylanilines, dérivées de la this compound, sont applicables aux matériaux électroniques . Elles peuvent être utilisées pour produire divers produits chimiques fins à valeur ajoutée .
Synthèses durables
L'utilisation de l'alcool allylique comme source allylique peut suivre la durabilité en raison de la formation uniquement d'eau comme coproduit par monoallylation déshydratante . Ce processus implique la this compound .
Synthèse chimique
La this compound est utilisée dans la synthèse chimique de divers composés. Par exemple, elle est utilisée dans la synthèse en quatre étapes du 3-Allyl-2-(allyloxy) .
Recherche et développement
La this compound est utilisée dans la recherche et le développement. Elle est utilisée dans l'étude de nouvelles molécules utilisant l'isoindoline-1,3-dione .
Safety and Hazards
Orientations Futures
There is significant interest in developing new synthetic routes toward functionalized aniline derivatives due to their role in diverse syntheses, especially in medicinal chemistry . Research interest is centered on the mild C-H activation of miscellaneous allylbenzenes (including anilines). For instance, transition metal-free protocols for the synthesis of (E)-allylic compounds and α-alkyl styrenes from terminal alkenes have been developed .
Mécanisme D'action
Target of Action
Anilines and aminophenols, which are types of nitrogen-containing and versatile building blocks, play a key role in diverse syntheses, especially in medicinal chemistry .
Mode of Action
It’s known that anilines often interact with their targets through nitrogen atoms, which can form various types of bonds and interactions .
Biochemical Pathways
Anilines are known to be involved in a variety of biochemical pathways due to their ability to form diverse structures .
Pharmacokinetics
The properties of anilines, in general, can vary widely depending on their specific structures .
Result of Action
Anilines are known to have a wide range of effects depending on their specific structures and the targets they interact with .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can often influence the action of anilines .
Analyse Biochimique
Biochemical Properties
3-(Allyloxy)aniline plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, affecting their function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving mouse embryo fibroblast (NIH-3T3) cells and adenocarcinomic human alveolar basal epithelial (A549) cells, this compound exhibited cytotoxic effects, particularly at higher concentrations . This compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, it has been reported to inhibit the activity of certain oxidoreductases, affecting the redox balance within cells . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, some of which may have different biological activities . Over extended periods, these degradation products can accumulate, leading to prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. For instance, in rodent models, high doses of this compound have been associated with methemoglobinemia and hemolysis . These adverse effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . Some of these metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux and levels of these metabolites can significantly influence the biological activity of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . The targeting of this compound to these organelles is likely mediated by specific targeting signals and post-translational modifications, which direct it to the appropriate cellular compartments.
Propriétés
IUPAC Name |
3-prop-2-enoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZRFXBFXJEYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332618 | |
| Record name | 3-(allyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74900-81-5 | |
| Record name | 3-(allyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)

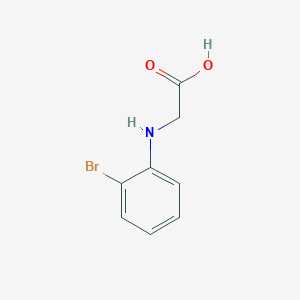
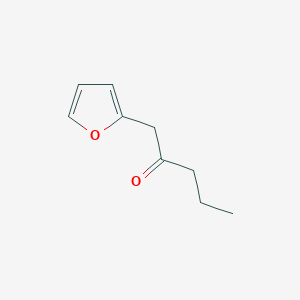


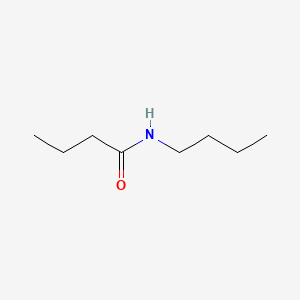
![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)
![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)
